molecular formula C8H4ClF5O3S B13628457 2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonyl chloride

2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B13628457
M. Wt: 310.63 g/mol
InChI Key: JQXUXKJRLOUKNN-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClF5O3S. It is known for its unique chemical properties and is used in various scientific research applications. The compound is characterized by the presence of difluoromethoxy and trifluoromethyl groups attached to a benzene ring, along with a sulfonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-(difluoromethoxy)-5-(trifluoromethyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

2-(Difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

    Biology: In the study of enzyme inhibitors and protein modifications.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride
  • 2-(Difluoromethoxy)-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Uniqueness

2-(Difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the specific positioning of the difluoromethoxy and trifluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H4ClF5O3S

Molecular Weight

310.63 g/mol

IUPAC Name

2-(difluoromethoxy)-5-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H4ClF5O3S/c9-18(15,16)6-3-4(8(12,13)14)1-2-5(6)17-7(10)11/h1-3,7H

InChI Key

JQXUXKJRLOUKNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)OC(F)F

Origin of Product

United States

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